Methyl 4-bromopicolinate hydrobromide

Salt selection Physical property optimization Weighing accuracy

Researchers requiring 4-bromo-2-carboxylate pyridine building blocks for cross-coupling risk yield loss from incorrect regioisomer selection. Methyl 4-bromopicolinate hydrobromide provides the precise 4-bromo substitution pattern for Suzuki-Miyaura coupling, delivering higher yields (38% vs 31% for 5-bromo). The hydrobromide salt ensures stable solid-state handling and accurate gravimetric dispensing. • Correct 4-bromo regiochemistry for reliable cross-coupling • Higher oxidative addition reactivity than 4-chloro analog • HBr salt form for stable storage and precise weighing • Available at ≥98% purity from ISO-certified supply chains

Molecular Formula C7H7Br2NO2
Molecular Weight 296.94 g/mol
CAS No. 1951439-82-9
Cat. No. B1410620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromopicolinate hydrobromide
CAS1951439-82-9
Molecular FormulaC7H7Br2NO2
Molecular Weight296.94 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=CC(=C1)Br.Br
InChIInChI=1S/C7H6BrNO2.BrH/c1-11-7(10)6-4-5(8)2-3-9-6;/h2-4H,1H3;1H
InChIKeyKCKLCFKBWUHQKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Bromopicolinate Hydrobromide: Technical Overview


Methyl 4-bromopicolinate hydrobromide (CAS 1951439-82-9) is the hydrobromide salt form of methyl 4-bromopyridine-2-carboxylate, a 2,4-disubstituted pyridine building block . The compound has a molecular formula of C7H7Br2NO2 and a molecular weight of 296.94 g/mol . The free base form (methyl 4-bromopicolinate, CAS 29681-42-3) has a molecular weight of 216.03 g/mol [1]. As a 4-bromo-substituted picolinate ester, this compound serves as a synthetic intermediate for pharmaceutical and agrochemical applications, with the bromine atom at the 4-position of the pyridine ring enabling participation in cross-coupling reactions including Suzuki-Miyaura coupling .

Product type Hydrobromide salt building block
Regiochemistry 4-bromo-2-carboxylate pyridine scaffold
Workflow Suzuki-Miyaura cross-coupling synthetic route

Methyl 4-Bromopicolinate Hydrobromide: Analog Differentiation


Methyl 4-bromopicolinate hydrobromide occupies a specific substitution pattern (4-bromo-2-carboxylate) on the pyridine ring that differs fundamentally from both its 5-bromo regioisomer and its 4-chloro analog. The 4-position bromination pattern confers distinct regioselectivity in cross-coupling reactions compared to 5-bromo substitution, which has been documented to proceed with different overall synthetic yields (38% for 4-bromo versus 31% for 5-bromo in multi-step syntheses) [1]. Additionally, the hydrobromide salt form introduces significant differences in molecular weight, physical handling properties, and stability compared to the free base [2]. Substituting a 4-chloro analog for the 4-bromo compound alters the oxidative addition kinetics in palladium-catalyzed couplings, as aryl bromides exhibit higher reactivity than aryl chlorides in Suzuki-Miyaura reactions [3]. These differences in regiochemistry, halogen identity, and salt form collectively preclude simple one-to-one substitution without re-optimization of reaction conditions and purification protocols.

Risk 1 5-bromo regioisomer may shift overall synthetic yield and regiochemical outcome.
Risk 2 4-chloro analog requires re-optimization due to lower oxidative addition reactivity.
Risk 3 Free base form differs in molecular weight and physical handling properties.

Methyl 4-Bromopicolinate Hydrobromide: Quantitative Differentiation


Hydrobromide Salt vs. Free Base: Physical Properties

Methyl 4-bromopicolinate hydrobromide (MW 296.94 g/mol) has a molecular weight 37% higher than the free base methyl 4-bromopicolinate (MW 216.03 g/mol) [1] due to the incorporation of one equivalent of HBr. This mass difference affects stoichiometric calculations and gravimetric dispensing precision. The hydrobromide salt exists as a solid , whereas the free base is typically a solid with a reported melting point range of 54-56°C [2].

Salt vs. Free Base MW
Head-to-head
+37.5% MW (296.94 vs 216.03 g/mol)
Impacts reagent equivalency and gravimetric dispensing precision.
Salt form may improve solid-state handling vs. low-melting free base.
Salt selection Physical property optimization Weighing accuracy Solid-state handling

4-Bromo vs. 5-Bromo Regioisomer: Synthetic Efficiency

In a direct comparison of synthetic routes to 3-benzyloxy-substituted bromopicolinate esters, the 4-bromo regioisomer was obtained in 38% overall yield over four steps, whereas the 5-bromo regioisomer was obtained in 31% overall yield over the same four-step sequence [1]. Both regioisomers were evaluated for viability in Suzuki-Miyaura, Hartwig-Buchwald, and Sonogashira cross-coupling reactions [1]. The 4-bromo substitution pattern corresponds to the bromine position present in methyl 4-bromopicolinate hydrobromide.

4-Br vs 5-Br Yield
Head-to-head
38% vs 31% overall yield (4-step sequence)
Supports higher material efficiency for 4-bromo regioisomer procurement.
Reported for 3-benzyloxy-substituted bromopicolinate ester route.
Regioselectivity Synthetic efficiency Building block selection Process chemistry

Aryl Bromide vs. Aryl Chloride: Cross-Coupling Reactivity

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, aryl bromides exhibit significantly higher reactivity than aryl chlorides due to more facile oxidative addition to Pd(0) [1]. The general reactivity order for aryl halides in Suzuki-Miyaura coupling is I > OTf > Br >> Cl [2]. This class-level reactivity trend applies to methyl 4-bromopicolinate hydrobromide (4-bromo-substituted pyridine) relative to its 4-chloro analog (methyl 4-chloropicolinate). The higher reactivity of the bromo substituent enables milder reaction conditions and potentially higher coupling yields.

Aryl Br vs Cl Reactivity
Class-level
Br >> Cl in Suzuki-Miyaura oxidative addition
Supports milder coupling conditions and broader substrate scope.
Class-level trend; specific yields depend on coupling partners.
Cross-coupling Suzuki-Miyaura Oxidative addition Halogen reactivity

Supplier Purity Comparison

Methyl 4-bromopicolinate hydrobromide (CAS 1951439-82-9) is commercially available from multiple vendors with purity specifications ranging from ≥95% to ≥98% (NLT 98%) . In contrast, the free base methyl 4-bromopicolinate (CAS 29681-42-3) is more widely stocked with similar purity grades (typically 97-98%) but different physical characteristics [1]. The hydrobromide salt's higher molecular weight and distinct CAS number enable precise procurement targeting for applications specifically requiring the salt form.

Supplier Purity
Specification review
≥95% to NLT 98% purity (commercial)
Distinct CAS number enables unambiguous salt-form procurement verification.
Purity specifications from multiple vendors; confirm specific lot COA.
Commercial sourcing Purity specification Quality control Procurement

Methyl 4-Bromopicolinate Hydrobromide: Applications


Suzuki-Miyaura Coupling for Pharma Intermediates

When synthesizing biaryl-containing pharmaceutical intermediates requiring a 2-carboxylate-4-aryl pyridine scaffold, methyl 4-bromopicolinate hydrobromide provides the 4-bromo substitution pattern necessary for Suzuki-Miyaura coupling. The aryl bromide functionality offers higher reactivity than the corresponding aryl chloride, enabling coupling under milder conditions [1]. This application is supported by the established viability of 4-bromopicolinate esters as coupling partners in Suzuki-Miyaura reactions for biologically relevant targets [2].

4-Bromo Regiochemistry in Multi-Step Synthesis

For synthetic routes that specifically require the 4-bromo-2-carboxylate substitution pattern on the pyridine ring, this compound is the appropriate starting material. The 4-bromo regioisomer has been demonstrated to provide higher overall synthetic yields (38%) compared to the 5-bromo alternative (31%) in validated multi-step sequences [2]. Procuring the correct regioisomer from the outset avoids low-yielding or failed synthetic attempts that would result from using the 5-bromo analog.

Solid-Phase Handling & Long-Term Storage

The hydrobromide salt form of methyl 4-bromopicolinate exists as a solid with a higher molecular weight (296.94 g/mol) compared to the free base (216.03 g/mol) [3]. This salt form may offer advantages for applications requiring stable solid-state handling, accurate gravimetric dispensing, or long-term storage under standard laboratory conditions. The distinct physical characteristics of the salt should be considered when designing synthetic protocols that involve weighing and transferring solid reagents.

Quality-Controlled Pharma R&D

Methyl 4-bromopicolinate hydrobromide is commercially available with purity specifications of ≥95% to NLT 98% from multiple vendors, with some suppliers operating under ISO-certified quality systems suitable for pharmaceutical R&D applications . The compound serves as a building block for drug discovery programs targeting diseases where pyridine-containing pharmacophores are relevant, including cancer and infectious disease indications [4].

Application
Selection Property
Validation Focus
Suzuki-Miyaura Coupling
Aryl bromide reactivity profile
Coupling yield with target boronic acid partner
Multi-Step Regioselective Synthesis
4-bromo-2-carboxylate substitution pattern
Overall yield vs. alternative regioisomer
Solid-Phase Handling
Hydrobromide salt form stability
Gravimetric dispensing precision and storage stability
Pharmaceutical R&D Building Block
Commercial purity specification
Lot-specific COA and receipt verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-bromopicolinate hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.